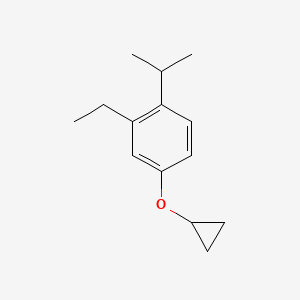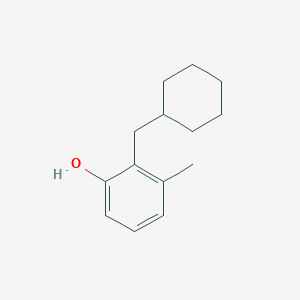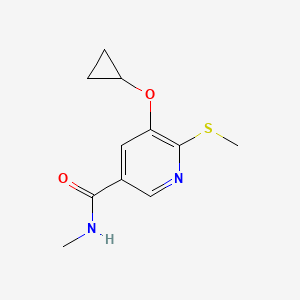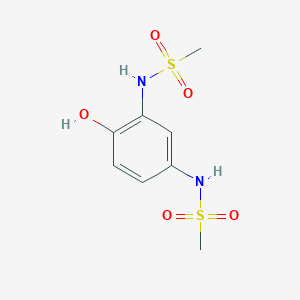
N,N'-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide is an organic compound with the molecular formula C8H12N2O4S2 It is characterized by the presence of a hydroxy group and two methanesulfonamide groups attached to a phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide typically involves the reaction of 4-hydroxy-1,3-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and sulfonamide groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
類似化合物との比較
Similar Compounds
N,N’-(1,2-Phenylene)dimethanesulfonamide: Similar structure but with different positioning of functional groups.
N,N’-(1,3-Phenylene)dimethanesulfonamide: Similar structure but lacks the hydroxy group.
N,N’-(4-Hydroxy-1,3-phenylene)dibenzenesulfonamide: Similar structure but with benzenesulfonamide groups instead of methanesulfonamide.
Uniqueness
N,N’-(4-Hydroxy-1,3-phenylene)dimethanesulfonamide is unique due to the presence of both hydroxy and methanesulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C8H12N2O5S2 |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
N-[4-hydroxy-3-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O5S2/c1-16(12,13)9-6-3-4-8(11)7(5-6)10-17(2,14)15/h3-5,9-11H,1-2H3 |
InChIキー |
CFRAFXLJTADEHG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
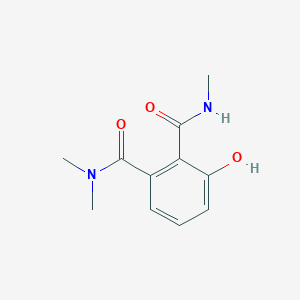
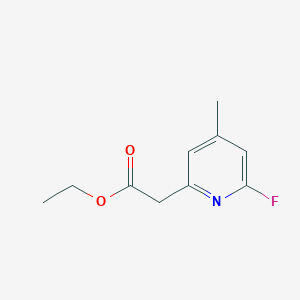
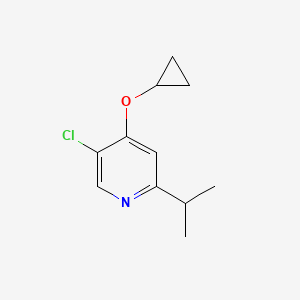
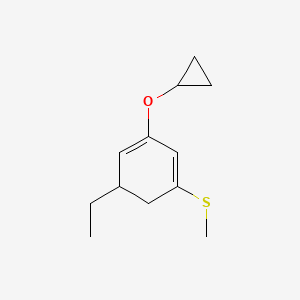
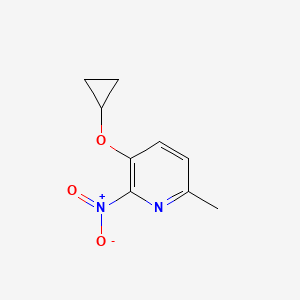
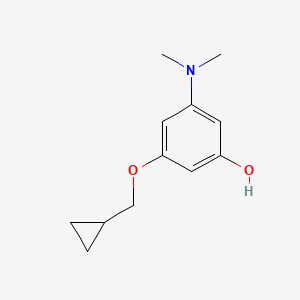
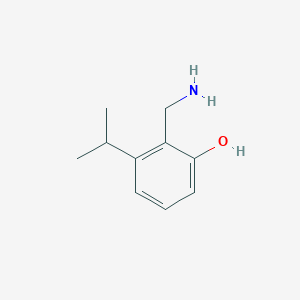
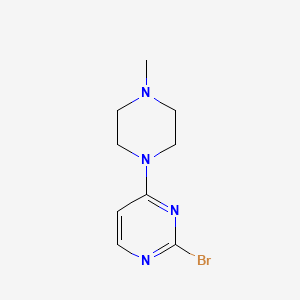
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
